BenchChemオンラインストアへようこそ!

Taxifolin

Cytotoxicity Hepatocellular Safety threshold

Taxifolin (dihydroquercetin) is the superior flavonoid for hepatic and drug-interaction studies—its saturated C-ring eliminates CYP1A1 induction and quinone-forming toxicity inherent to quercetin. Tolerated at >100 µM vs. quercetin's >40 µM, it enables safer, cleaner experimental designs. Ideal for functional beverage R&D: transfersome formulations remain stable at ≤70°C pasteurization. For in vivo applications, HPMCAS-modified liposomes achieve 87.9% encapsulation for targeted intestinal delivery. Choose taxifolin when CYP-mediated off-target effects must be excluded.

Molecular Formula C15H12O7
Molecular Weight 304.25
CAS No. 17654-26-1
Cat. No. B1144240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxifolin
CAS17654-26-1
Molecular FormulaC15H12O7
Molecular Weight304.25
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
InChIInChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taxifolin (CAS 17654-26-1) Procurement Guide: Differentiated Flavanonol for Liver-Targeted and Low-CYP-Risk Research Applications


Taxifolin (CAS 17654-26-1, dihydroquercetin) is a flavanonol-class flavonoid structurally characterized by a saturated C-ring that distinguishes it from its closely related flavonol analog, quercetin [1]. This saturation eliminates the C2–C3 double bond present in quercetin, fundamentally altering its redox behavior, metabolic stability, and interaction with drug-metabolizing enzymes. Taxifolin is isolated predominantly from larch wood (Larix sibirica, Larix gmelinii) and is recognized as a dietary flavonoid with documented hepatoprotective, antioxidant, and anti-inflammatory properties [2]. Unlike quercetin, which exhibits broad cytochrome P450 induction and mutagenic potential linked to its quinone-forming capacity, taxifolin demonstrates a distinct safety and metabolic profile that makes it uniquely suitable for applications requiring minimal CYP-mediated drug interaction liability and extended hepatic residence time [1].

Why Taxifolin Cannot Be Replaced by Quercetin, Rutin, or Other In-Class Flavonoids in Critical Research Applications


The flavonoid class encompasses compounds with superficially similar structures but divergent biological and pharmacokinetic behaviors that preclude generic substitution. Taxifolin differs from quercetin by a single saturation event (absence of C2–C3 double bond), yet this minor structural variation confers a fundamentally different metabolic, toxicological, and enzyme-induction profile [1]. Quercetin, while possessing higher intrinsic radical-scavenging capacity in certain cell-free assays, exhibits significant CYP1A1 induction, AhR activation, and mutagenic potential due to its propensity to form quinone intermediates [2]. Taxifolin does not induce CYP1A1 expression and shows a markedly lower cytotoxicity threshold [3]. Furthermore, taxifolin's solubility, stability, and oral bioavailability differ substantially from both quercetin and its glycosides (e.g., rutin, isoquercitrin), affecting formulation requirements and in vivo study design. Substitution without accounting for these quantifiable differences may invalidate experimental reproducibility or introduce confounding CYP-mediated off-target effects [1].

Taxifolin Differential Evidence: Quantified Head-to-Head Comparisons Against Quercetin and Rutin for Scientific Selection


Taxifolin Exhibits Significantly Lower Cytotoxicity Than Quercetin at Equivalent Concentrations in HepG2 Hepatocellular Carcinoma Cells

In a direct head-to-head comparison, taxifolin demonstrated substantially lower cytotoxicity than quercetin in HepG2 human hepatoma cells. Quercetin induced observable toxicity at concentrations exceeding 40 μM, whereas taxifolin did not induce toxicity at the same concentration range [1]. This differential cytotoxicity profile reflects the absence of the C2–C3 double bond in taxifolin, which prevents the formation of reactive quinone intermediates that contribute to quercetin's cytotoxicity and mutagenic potential [2].

Cytotoxicity Hepatocellular Safety threshold HepG2 Quercetin comparison

Taxifolin Does Not Induce Cytochrome P450 1A1 Expression, Unlike Quercetin Which Activates AhR and Upregulates CYP1A1 in HepG2 Cells

A comparative study using gene reporter assays in HepG2 cells demonstrated that quercetin significantly activates the aryl hydrocarbon receptor (AhR) and induces CYP1A1 transcription after 24 h exposure, whereas taxifolin, isoquercitrin, and rutin did not induce CYP1A1 expression [1]. Specifically, quercetin triggered significant AhR activation and CYP1A1 mRNA elevation, while taxifolin showed no detectable induction of CYP1A1 activity or mRNA levels. This differential effect is attributed to the presence of the C2–C3 double bond in quercetin, which is absent in taxifolin, altering its capacity to bind AhR and modulate downstream detoxification pathways [1].

Drug metabolism CYP1A1 AhR activation Drug interaction liability Quercetin comparison

Taxifolin Displays Inferior In Vitro Radical Scavenging Capacity Compared to Quercetin but Superior to Rutin in DPPH and ABTS Assays

A 2020 comprehensive comparison of six structurally similar flavonoids using DPPH and ABTS radical scavenging assays established a clear antioxidant potency hierarchy: quercetin (Q) > taxifolin (T) > rutin (R). The study concluded that the C2=C3 double bond and the absence of C3 glycosylation enhance antioxidant activity, ranking taxifolin as intermediate in potency between the aglycone quercetin and the glycoside rutin [1]. This quantitative structure-activity relationship (QSAR) finding underscores that taxifolin cannot be considered a direct potency-equivalent substitute for quercetin in antioxidant-focused applications; its value lies instead in its distinct safety and metabolic profile.

Antioxidant DPPH ABTS Radical scavenging Structure-activity relationship

Taxifolin Exhibits Class 1 (Extremely Unstable) Degradation Under Alkaline Hydrolysis Conditions, but Class 4 (Stable) Photosensitivity

In vitro forced degradation studies with HPLC-UV/UPLC-ESI-MS monitoring demonstrated that taxifolin is classified as extremely unstable (class 1) under alkaline hydrolysis conditions, with significant degradation observed [1]. In silico stability prediction confirmed high susceptibility to nucleophilic attack and oxidation. Conversely, taxifolin exhibited class 4 stability (photostable) under visible/UV radiation exposure [1]. Thermal degradation was exacerbated by humidity, while dry heating produced moderate degradation. These stability parameters are intrinsic to taxifolin and dictate formulation and handling requirements that differ substantially from more robust flavonoid analogs.

Stability Forced degradation Alkaline hydrolysis Formulation compatibility Quality control

Taxifolin's Poor Water Solubility and Low Oral Bioavailability Necessitate Advanced Delivery Systems for In Vivo Applications

Despite its promising bioactivities, taxifolin suffers from poor water solubility and low oral bioavailability that severely limit its application in nutritional or pharmaceutical formulations without advanced delivery systems [1]. A 2022 study addressed this limitation by developing hydroxypropyl methylcellulose acetate succinate-modified taxifolin liposomes (HPMCAS-TAX-Lips), achieving an encapsulation efficiency (EE) of 87.9 ± 3.73% and a particle size of 100.44 ± 2.85 nm [2]. The modified liposomes demonstrated controlled release: cumulative release in simulated gastric fluid (24 h) was 66.91 ± 1.20% for HPMCAS-TAX-Lips vs. 92.60 ± 5.31% for unmodified TAX-Lips, and in simulated intestinal fluid (24 h) was 53.94 ± 3.2% vs. 72.61 ± 4.38%, respectively [2]. This enteric-coating strategy significantly improved hepatoprotective efficacy in LPS/D-GalN-induced acute liver injury mice.

Bioavailability Solubility Liposomal formulation Pharmacokinetics Hepatoprotection

Taxifolin-Loaded Transfersomes Remain Physically and Chemically Stable at pH 2–8 and During Heating ≤70°C, Enabling Pasteurization for Functional Foods

A 2024 study evaluating taxifolin-loaded nanostructured lipid carriers (transfersomes) for oral delivery assessed the effects of thermal treatment (60–90°C) and pH (2, 4, 6, 8) on physicochemical stability. Transfersomes remained physically and chemically stable during heating at lower temperatures (≤70°C), while thermal treatment at 80–90°C led to an increase in particle size of approximately 200 nm and a decrease in taxifolin encapsulation [1]. At pH 2, transfersome particle sizes increased from 128–182 nm (at pH 7) to 224–331 nm, respectively, indicating reduced stability in highly acidic environments. Both transfersome preparations maintained consistent antioxidant activity (IC50 = 0.64 mg/mL) over four weeks of storage at 4, 25, and 40°C, with higher stability observed at lower temperatures [1].

Nanocarrier Transfersome Thermal stability pH stability Functional food formulation

Taxifolin Procurement-Driven Application Scenarios Based on Quantitative Differential Evidence


Hepatoprotective Research Requiring Minimal CYP-Mediated Confounding Effects

Taxifolin is the flavonoid of choice for hepatic studies where CYP1A1 induction would confound interpretation of hepatoprotective mechanisms. Unlike quercetin, which activates AhR and significantly upregulates CYP1A1 expression in HepG2 cells [1], taxifolin does not induce this major drug-metabolizing enzyme. This property, combined with its documented hepatoprotective effects against acute liver injury [2], enables cleaner experimental designs when studying Nrf2/HO-1, NF-κB, or PI3K/Akt pathways without the confounding variable of concurrent CYP1A1 modulation [1].

Co-Administration or Adjuvant Studies Requiring Low Drug–Flavonoid Interaction Risk

For investigations examining flavonoid–drug interactions or the use of flavonoids as adjuvants to chemotherapeutics or hepatotoxins, taxifolin's lack of CYP1A1 induction [1] and higher cytotoxicity threshold (tolerated at >100 μM vs quercetin's toxicity at >40 μM in HepG2 cells) [2] makes it the safer, more interpretable candidate. Quercetin's pronounced AhR activation and CYP1A1 upregulation introduce significant interaction liability that can obscure the effects of the primary intervention [1].

Functional Food and Beverage Formulations Requiring Low-Temperature Pasteurization (≤70°C)

Taxifolin-loaded transfersomes demonstrate physical and chemical stability during thermal treatment at ≤70°C, maintaining particle size integrity and consistent antioxidant activity (IC50 = 0.64 mg/mL) over four weeks of storage [1]. This thermal stability window aligns with low-temperature pasteurization protocols used in functional beverage manufacturing. However, processing above 80°C should be avoided due to particle size increase (~200 nm) and encapsulation loss [1]. The nanocarrier system also mitigates taxifolin's poor water solubility, enabling incorporation into aqueous food matrices [1].

Enteric-Coated or Liposomal Formulation Development for Targeted Intestinal Delivery

Given taxifolin's Class 1 instability under alkaline hydrolysis [1] and its poor oral bioavailability [2], advanced delivery systems are required for in vivo efficacy. HPMCAS-modified taxifolin liposomes achieved 87.9% encapsulation efficiency and demonstrated controlled release with reduced gastric release (66.91% vs 92.60% for unmodified liposomes) and intestinal release (53.94% vs 72.61%) [2]. This formulation strategy enables targeted intestinal delivery and significantly improved hepatoprotective outcomes in LPS/D-GalN-induced acute liver injury models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.